2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
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Description
2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C15H16N6O4 and its molecular weight is 344.331. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a1,2,4-triazole core are known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Nitrogen atoms of the1,2,4-triazole ring in similar compounds are known to bind to the iron in the heme moiety of CYP-450 enzymes . This interaction could potentially lead to changes in the enzyme’s activity and downstream effects.
Biochemical Pathways
Compounds with a1,2,4-triazole core have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of a1,2,4-triazole core in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a1,2,4-triazole core have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s mobility in the environment can affect its bioavailability . .
Properties
IUPAC Name |
2,6-dimethoxy-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-23-11-5-4-9(14(18-11)24-2)13(22)17-8-10-19-20-12-15(25-3)16-6-7-21(10)12/h4-7H,8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQEXWQUASCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.